N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-4-9-16(18)17-11-15(19-2)14-10-12-7-5-6-8-13(12)20-14/h3,5-8,10,15H,1,4,9,11H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEJXHMSYUUECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide typically involves the formation of the benzofuran ring followed by the attachment of the methoxyethyl and pent-4-enamide groups. One common method involves the palladium-catalyzed hydrofuranization of unactivated alkenes with α-alkynyl arylols, which produces C3-alkylated benzofurans under mild conditions . This method is advantageous due to its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems, which are essential for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown potential as anti-tumor, antibacterial, and antiviral agents.
Industry: Benzofuran derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some benzofuran compounds inhibit the replication of viruses by targeting viral enzymes .
Comparison with Similar Compounds
N-[2-(Furan-2-yl)-2-Methoxyethyl]pent-4-enamide (CAS 1795301-65-3)
Structural Similarities and Differences: This compound replaces the benzofuran ring in the target molecule with a simple furan ring. The absence of the fused benzene ring reduces molecular weight (223.27 vs.
Implications :
- Lipophilicity : The benzofuran analog is expected to have higher logP due to the additional benzene ring, enhancing membrane permeability.
- Bioactivity : Benzofuran-containing compounds often exhibit stronger interactions with aromatic-rich biological targets (e.g., serotonin receptors) compared to furan derivatives.
Ethyl 4-ANPP (Hydrochloride)
Structural Comparison :
Ethyl 4-ANPP (N-ethyl-1-phenethyl-N-phenylpiperidin-4-amine) is a piperidine derivative with phenyl and phenethyl groups, structurally distinct from the target compound. However, both share a methoxyethyl-like side chain and aromatic moieties .
Functional Differences :
- Pharmacological Role: Ethyl 4-ANPP is a precursor to synthetic opioids (e.g., fentanyl analogs) and is regulated for forensic use . In contrast, the benzofuran-amide structure of the target compound suggests non-opioid mechanisms.
- Solubility : The hydrochloride salt form of Ethyl 4-ANPP enhances water solubility, whereas the target compound’s amide group may limit solubility without salt formation.
Goxalapladib (CAS 412950-27-7)
Structural Comparison :
Goxalapladib is a naphthyridine-based molecule with trifluoromethyl groups, fluorine atoms, and multiple amide bonds. While both compounds feature methoxyethyl and amide groups, Goxalapladib’s larger size (MW 718.80) and fluorine substitutions confer distinct metabolic stability and target specificity (atherosclerosis treatment) .
Key Contrasts :
- Electron-Withdrawing Groups : Goxalapladib’s trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, unlike the benzofuran analog.
N-Protected Tripeptide Benzyl Ester (Acta Cryst. E64, o2178)
Structural Comparison :
This peptide derivative contains tert-butoxycarbonyl (Boc)-protected leucine residues and a benzyl ester. Though both compounds include amide bonds, the peptide’s three amide groups and bulky Boc protection result in higher polarity and molecular weight (MW ~500–600) .
Functional Implications :
- Bioavailability : The benzofuran analog’s smaller size and lipophilic benzofuran ring may improve blood-brain barrier penetration compared to the peptide.
- Synthetic Complexity : The peptide requires multi-step solid-phase synthesis, whereas the target compound could be synthesized via simpler amide coupling.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural attributes:
- IUPAC Name : this compound
- Molecular Formula : C16H19NO3
- Molecular Weight : 287.33 g/mol
The presence of the benzofuran moiety is known to contribute to various pharmacological effects, while the pent-4-enamide structure enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that benzofuran derivatives can modulate enzyme activity and receptor interactions, leading to therapeutic effects.
- Antiviral Activity : Some studies suggest that compounds similar to this compound inhibit viral replication by targeting viral enzymes, which may be relevant in treating infections such as hepatitis C.
- Antitumor Properties : Benzofuran derivatives have demonstrated potential as anti-tumor agents, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Antibacterial Effects : The compound may exhibit antibacterial properties, making it a candidate for further investigation in antibiotic development.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Antinociceptive Activity
A study focused on the antinociceptive effects of benzofuran derivatives revealed that compounds similar to this compound displayed significant pain-relieving properties in animal models. The mechanism was found to be independent of opioid pathways, suggesting alternative analgesic mechanisms involving serotonin pathways .
Case Study 2: Antitumor Efficacy
Research investigating the antitumor efficacy of benzofuran derivatives demonstrated that these compounds can induce apoptosis in cancer cells. The study highlighted the role of the benzofuran moiety in enhancing cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development targeting malignancies.
Q & A
Basic: What are the recommended synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by functionalization. A chemoselective strategy, such as the dioxygenation of alkenes using reagents like phenyliodine bis(trifluoroacetate) (PIFA), can be employed to introduce the pent-4-enamide group . Key optimization parameters include:
- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during amide bond formation to minimize side reactions.
- Coupling agents : Using carbodiimides (e.g., DCC or EDC) with catalytic DMAP to enhance reaction efficiency.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Yield improvements (>70%) are achievable through iterative adjustment of stoichiometry and solvent polarity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the benzofuran ring, methoxyethyl chain, and pent-4-enamide moiety. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the enamide olefinic protons (δ 5.2–5.8 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C methoxy group) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Methodological solutions include:
- Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-response curves : Assess IC values across multiple concentrations to identify potency thresholds .
- Mechanistic validation : Use knockout cell models or siRNA silencing to confirm target engagement (e.g., kinase inhibition) .
Advanced: What strategies are employed to analyze the compound's stability under varying environmental conditions?
Stability studies should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.
- High-Performance Liquid Chromatography (HPLC) : Monitor purity over time using a C18 column and acetonitrile/water mobile phase .
- Kinetic modeling : Calculate degradation rate constants (k) under different pH and temperature conditions to predict shelf life .
Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?
Structural analogs with benzofuran and enamide groups suggest potential targets such as:
- Cyclooxygenase-2 (COX-2) : Due to anti-inflammatory activity observed in benzofuran derivatives .
- Tyrosine kinases : The enamide group may interact with ATP-binding pockets, as seen in kinase inhibitors .
- Microbial enzymes : Methoxyethyl chains in related compounds exhibit antimicrobial effects via membrane disruption .
Advanced: How can computational methods like QSAR or molecular docking predict the compound's interactions with biological targets?
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. For example, a QSAR model trained on benzofuran analogs can predict IC values for COX-2 inhibition .
- Molecular Docking : Simulate binding poses in targets like the COX-2 active site (PDB: 5KIR). Key interactions include hydrogen bonds between the methoxy group and Arg120 and hydrophobic contacts with the benzofuran ring .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthesis of high-affinity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
